molecular formula C15H13N5O B2549964 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}propanedinitrile CAS No. 330567-93-6

2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}propanedinitrile

Cat. No.: B2549964
CAS No.: 330567-93-6
M. Wt: 279.303
InChI Key: OCMAGIOHDBXKIK-UHFFFAOYSA-N
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Description

The compound “2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}propanedinitrile” is a derivative of 4-aminoantipyrine, which is an amine derivative with multi-functional groups, including a carbonyl moiety . It has been actively involved in all fields of chemistry .


Synthesis Analysis

The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The reaction was heated at 50 ○C and stirred for 3 h, giving an orange solution .


Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP .


Chemical Reactions Analysis

The integration of the two sets of signals related to N–H and (H–C=N) groups clarified that the ratio between the two isomers was about 50:50 .

Scientific Research Applications

Structural and Chemical Properties

Research by Karlsen et al. (2002) delves into the structural properties of related compounds, providing insights into the rotational barriers around specific bonds and the impact of steric strain on these barriers. This foundational work aids in understanding the chemical behavior of complex molecules, including 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}propanedinitrile, by using dynamic NMR spectroscopy and quantum chemical calculations (Karlsen, Kolsaker, Romming, & Uggerud, 2002).

Heterocyclic Synthesis

Fadda et al. (2012) utilized a key intermediate closely related to the compound of interest for synthesizing various heterocyclic derivatives, showcasing its utility in the creation of new pyrazole, pyridine, and pyrimidine derivatives. This work exemplifies the compound's role in expanding the repertoire of heterocyclic chemistry and its potential for developing novel compounds with diverse applications (Fadda, Etman, El-Seidy, & Elattar, 2012).

Antibacterial Activities

Asiri and Khan (2010) investigated Schiff bases derived from 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, closely related to the compound , for their antibacterial properties. Their findings indicate that such compounds can exhibit moderate to good antibacterial activity, suggesting potential applications in developing new antibacterial agents (Asiri & Khan, 2010).

Mechanism of Action

The prepared compound was docked with Ampicillin-CTX-M-15. The results showed good binding interaction between the ligand and the targeted amino acids, with the best binding score of -5.26 kcal/mol .

Biochemical Analysis

Biochemical Properties

The biochemical properties of NSC687617 are not fully understood yet. It has been found that the compound can interact with various biomolecules. For instance, it has been docked with Ampicillin-CTX-M-15, showing good binding interaction

Molecular Mechanism

It is known that the compound can form intermolecular interactions, including H-bonding . These interactions could potentially influence its mechanism of action, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c1-11-14(18-10-12(8-16)9-17)15(21)20(19(11)2)13-6-4-3-5-7-13/h3-7,10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMAGIOHDBXKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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